Superior Antimicrobial Efficacy of TSP vs. STPP and SMP on Food Contact Surfaces
In a direct head-to-head comparison on catfish frames, trisodium phosphate (TSP) demonstrated significantly greater antimicrobial reduction than sodium tripolyphosphate (STPP) and sodium metaphosphate (SMP). Frames were dipped in 10% phosphate solutions at 5°C for 5 min [1]. TSP reduced aerobic plate counts by 1.0 log CFU/mL and total coliform counts by 2.5 log CFU/mL, whereas STPP achieved reductions of only 0.3 log and 1.0 log, respectively [1]. SMP failed to reduce aerobic plate counts at all, achieving only a 0.7 log reduction in coliforms [1]. Furthermore, TSP treatment extended the microbiological shelf life by 3 days relative to untreated controls, a benefit not reported for STPP or SMP in this study [1].
| Evidence Dimension | Antimicrobial efficacy (log reduction in CFU/mL) and shelf-life extension |
|---|---|
| Target Compound Data | 1.0 log (aerobic plate count); 2.5 log (total coliforms); +3 days shelf life |
| Comparator Or Baseline | STPP: 0.3 log (aerobic), 1.0 log (coliforms); SMP: 0.0 log (aerobic), 0.7 log (coliforms); Control: baseline shelf life |
| Quantified Difference | TSP vs STPP: +0.7 log (aerobic), +1.5 log (coliforms); TSP vs SMP: +1.0 log (aerobic), +1.8 log (coliforms); TSP vs Control: +3 days shelf life |
| Conditions | 10% (w/v) dip solution, 5 min immersion at 5°C, catfish frames |
Why This Matters
For procurement in food processing, TSP provides a quantifiable, superior reduction in microbial load and shelf-life extension compared to other common phosphate dips, directly impacting product safety and economic viability.
- [1] Marshall DL, et al. Microbiological Quality of Catfish Frames Treated with Selected Phosphates. J Food Prot. 1997 Sep;60(9):1081-1083. View Source
